PNMT Inhibition: 4-Ethoxy Substitution Shifts Ki by ~One Order of Magnitude Relative to Unsubstituted Phenylethanolamine
The target compound acts as a weak PNMT inhibitor with a reported Ki of 1.11 × 10⁶ nM (1.11 mM), tested against bovine adrenal PNMT in a radiochemical assay [1]. This represents a substantial loss of affinity compared to the endogenous substrate phenylethanolamine (2-amino-1-phenylethanol), which exhibits a Km of approximately 100 nM (0.1 µM) for human PNMT, reflecting a >10,000-fold difference [2]. The 4-ethoxy group therefore converts the compound from a high-affinity substrate mimetic into a low-affinity ligand, a property that may be leveraged for crystallographic or mechanistic studies where substrate-like binding without turnover is desired.
| Evidence Dimension | PNMT inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | Phenylethanolamine (2-amino-1-phenylethanol): Km ≈ 100 nM (0.1 µM) at human PNMT |
| Quantified Difference | Target compound Ki is >10,000-fold higher than phenylethanolamine Km |
| Conditions | Target: bovine adrenal PNMT, radiochemical assay; Comparator: human PNMT, kinetic assay |
Why This Matters
For researchers requiring a PNMT-binding ligand with minimal substrate conversion, the ethoxy derivative offers an intentional activity cliff versus the native substrate.
- [1] BindingDB. BDBM50367284: Ki 1.11E+6 nM for bovine PNMT, radiochemical assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 (accessed 2026-05-10). View Source
- [2] DrugMap. Phenylethanolamine: Km = 0.1 µM for human PNMT (DME0543). https://drugmap.idrblab.net (accessed 2026-05-10). View Source
